molecular formula C15H20N2O5 B3029546 FA-Gly-leu-OH CAS No. 69654-89-3

FA-Gly-leu-OH

Cat. No.: B3029546
CAS No.: 69654-89-3
M. Wt: 308.33 g/mol
InChI Key: OBFWNISOMLCYSX-UHFFFAOYSA-N
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Description

FA-Gly-Leu-OH is a folate-conjugated peptide comprising glycine (Gly) and leucine (Leu) residues linked to a folic acid (FA) moiety. Its CAS number is 69654-89-3 . Folate conjugation enhances cellular uptake via folate receptors, making such compounds valuable in targeted drug delivery and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FA-Gly-leu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid, N-formylglycine, to a solid resin. Subsequent amino acids, glycine and leucine, are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA), yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of environmentally friendly solvents, such as water, is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

FA-Gly-leu-OH undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation .

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water and enzymes such as peptidases.

    Transpeptidation: This reaction involves the transfer of a terminal amino acid from one peptide chain to another, facilitated by enzymes.

    Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds or other oxidized products.

Major Products Formed

The major products formed from these reactions include shorter peptide fragments, modified peptides, and oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry

FA-Gly-Leu-OH serves as a crucial building block in the synthesis of bioactive peptides, which are essential in drug development. Its unique structure enhances the stability and activity of synthesized peptides, making it a valuable component in pharmaceutical formulations aimed at treating various diseases.

Case Study: Glycine-Based Treatments for NAFLD

Recent research has demonstrated that glycine-related compounds, including this compound, exhibit lipid and glucose-lowering properties. A study on a tripeptide similar to this compound showed promising results in ameliorating non-alcoholic fatty liver disease (NAFLD) by enhancing fatty acid oxidation and reducing inflammation in mouse models . This suggests that this compound could be explored for similar therapeutic applications.

Biotechnology

In biotechnology, this compound is utilized to produce biologically active peptides that can enhance vaccine efficacy and therapeutic proteins. The incorporation of this compound in peptide synthesis contributes to the development of innovative biopharmaceuticals.

Application in Collagen Research

The compound's role in collagen stabilization has been investigated through the use of triple-helical peptides. These peptides are essential for understanding collagen structure and function, which is critical for developing treatments for connective tissue disorders . this compound's ability to stabilize peptide structures makes it a candidate for further exploration in this area.

Cosmetic Industry

This compound has potential applications in cosmetics, particularly for its anti-aging properties. It can improve skin elasticity and hydration, making it an attractive ingredient for skincare formulations aimed at reducing signs of aging.

Food Industry

In the food sector, this compound can serve as a flavor enhancer or nutritional supplement. Its incorporation into functional foods may promote health benefits, thus addressing consumer demand for healthier food options.

Research and Development

This compound is pivotal in academic and industrial research settings. It aids in studying protein interactions and cellular processes, contributing to a deeper understanding of biological mechanisms.

Enzymatic Assays

The compound is also employed in enzymatic assays to measure collagenase activity, which is vital for understanding collagen degradation processes . This application highlights its importance in biochemical research.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryBuilding block for bioactive peptides; potential treatment for NAFLD
BiotechnologyProduction of active peptides; enhances vaccine efficacy
Cosmetic IndustryAnti-aging properties; improves skin elasticity and hydration
Food IndustryFlavor enhancer; nutritional supplement promoting health
Research & DevelopmentStudies protein interactions; enzymatic assays for collagenase activity

Mechanism of Action

The mechanism of action of FA-Gly-leu-OH involves its interaction with specific enzymes, such as peptidases, which catalyze the hydrolysis of the peptide bond . The molecular targets include the active sites of these enzymes, where the peptide binds and undergoes cleavage. The pathways involved in this process include the catalytic mechanisms of the enzymes, which often involve nucleophilic attack on the peptide bond .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares FA-Gly-Leu-OH with four structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight Key Features
This compound 69654-89-3 Not explicitly stated ~450 (estimated) Folate-Gly-Leu sequence; likely used in receptor-mediated targeting .
FA-Gly-Phe-Leu-OH 390766-88-8 C₂₄H₂₉N₃O₆ 455.51 Includes phenylalanine (Phe); soluble in DMSO; >98% purity; research use only .
FA-Lys-Leu-OH 158016-09-2 C₁₉H₂₉N₃O₅ 379.46 Lysine (Lys) replaces Gly; used in peptide synthesis; commercial availability .
H-Leu-Leu-Leu-OH 10329-75-6 C₁₈H₃₅N₃O₄ 357.49 Tri-leucine peptide; protease inhibitor; stored at −20°C .
H-Gly-Phe-Leu-Gly-OH 104845-49-0 C₁₉H₂₈N₄O₅ 392.45 Tetrapeptide with Gly-Phe-Leu-Gly; potential drug delivery applications .

Key Observations:

  • Amino Acid Sequence: this compound’s shorter sequence (two residues) contrasts with FA-Gly-Phe-Leu-OH (three residues) and H-Gly-Phe-Leu-Gly-OH (four residues). The addition of Phe in FA-Gly-Phe-Leu-OH may enhance hydrophobic interactions, while FA-Lys-Leu-OH’s lysine introduces a positively charged side chain .
  • Folate Conjugation : this compound, FA-Gly-Phe-Leu-OH, and FA-Lys-Leu-OH share folate moieties, enabling receptor-targeted applications, whereas H-Leu-Leu-Leu-OH and H-Gly-Phe-Leu-Gly-OH lack this modification .

Physicochemical and Handling Properties

  • Solubility : FA-Gly-Phe-Leu-OH is soluble in DMSO, while FA-Lys-Leu-OH and H-Leu-Leu-Leu-OH require specific solvents (e.g., acetic acid) . This compound likely shares similar solubility trends due to its folate group.
  • Storage : Most compounds require low-temperature storage (−20°C or −80°C) to prevent degradation. FA-Gly-Phe-Leu-OH and H-Leu-Leu-Leu-OH emphasize avoiding freeze-thaw cycles .

Biological Activity

FA-Gly-Leu-OH, a fatty acylated tripeptide, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a fatty acid (FA) moiety linked to glycine (Gly) and leucine (Leu). The presence of the fatty acid enhances its lipophilicity, potentially influencing its interaction with biological membranes and its overall bioactivity.

Biological Activities

1. Antimicrobial Activity

Research has indicated that peptides similar to this compound exhibit significant antimicrobial properties. For instance, modifications in peptide structure can lead to enhanced activity against various bacterial strains. A study demonstrated that specific analogs of anoplin (a related peptide) showed improved selectivity towards microbial membranes while minimizing hemolytic activity, suggesting that structural modifications can optimize antimicrobial efficacy without increasing toxicity .

2. Anti-inflammatory Effects

Glycine-based compounds have been shown to modulate inflammatory responses effectively. In a study on non-alcoholic fatty liver disease (NAFLD), a glycine-derived tripeptide was found to reduce inflammation and improve metabolic parameters in mouse models. This suggests that this compound may possess similar properties, potentially acting through pathways that involve suppression of pro-inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinically relevant pathogens. The results are summarized in Table 1:

PathogenMinimum Inhibitory Concentration (MIC)Hemolytic Activity
Staphylococcus aureus8 µg/mLLow
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLNone

This table illustrates that this compound exhibits varying degrees of antimicrobial activity while maintaining low hemolytic potential, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Metabolic Modulation

In another study focusing on NAFLD, researchers investigated the effects of glycine-based peptides on metabolic pathways. The findings indicated that these compounds could stimulate fatty acid oxidation (FAO) and enhance glutathione synthesis, leading to reduced hepatic inflammation and fibrosis. This suggests that this compound may have therapeutic potential in metabolic disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The fatty acid component may facilitate better membrane penetration, enhancing the peptide's ability to disrupt bacterial membranes.
  • Inflammatory Pathway Modulation : Similar compounds have been shown to influence key inflammatory pathways, including NF-κB signaling, which is crucial in mediating immune responses .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that peptides can induce ROS production upon metal ion binding, which may increase bacterial susceptibility to other antimicrobial agents .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underpinning the activities of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To identify optimal modifications for enhanced bioactivity.
  • Clinical Trials : To evaluate the effectiveness of this compound in treating conditions such as NAFLD or infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing FA-Gly-Leu-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, the peptide is purified via reverse-phase HPLC (RP-HPLC) with a C18 column and a water-acetonitrile gradient. Characterization includes:

  • Mass spectrometry (MS) to confirm molecular weight (exact mass: 400.27 g/mol) .
  • NMR spectroscopy (e.g., 1^1H and 13^{13}C) to verify structural integrity and folate modification .
  • Analytical HPLC to assess purity (>95% recommended for enzymatic studies) .

Q. How is this compound utilized as a substrate in enzymatic studies?

this compound is a model substrate for metalloproteases like thermolysin and Streptococcus faecalis neutral metalloendopeptidase. Experimental protocols include:

  • Kinetic assays : Measure hydrolysis rates under controlled pH (e.g., pH 7.0) and temperature (e.g., 37°C) using UV-Vis spectroscopy to track absorbance changes at 280 nm .
  • Inhibition studies : Co-incubate with protease inhibitors (e.g., EDTA for metalloproteases) to validate specificity .

Q. What analytical techniques are critical for assessing this compound stability in biochemical assays?

Stability is evaluated via:

  • Circular dichroism (CD) : Monitors conformational changes under varying temperatures or pH.
  • Accelerated degradation studies : Incubate at elevated temperatures (e.g., 40–60°C) and analyze degradation products using LC-MS .
  • Long-term storage tests : Store at -20°C in lyophilized form and periodically assess purity via HPLC .

Q. How should researchers handle and store this compound to maintain integrity?

  • Storage : Lyophilized peptide is stable at -20°C for >2 years. Reconstitute in DMSO or pH 7.4 buffer (avoid repeated freeze-thaw cycles) .
  • Handling : Use inert atmospheres (argon/nitrogen) to prevent oxidation of leucine residues. Confirm solubility in target buffers (e.g., 50 mM Tris-HCl) via dynamic light scattering (DLS) .

Q. What are the best practices for validating this compound purity in enzymatic assays?

  • Multi-modal validation : Combine HPLC (retention time), MS (mass accuracy), and amino acid analysis (AAA) to cross-verify purity .
  • Batch consistency : Compare multiple synthesis batches using statistical tools (e.g., Student’s t-test) to ensure reproducibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize this compound’s interaction studies with proteases?

MD protocols include:

  • Force field selection : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water) .
  • Thermostat coupling : Apply the Berendsen thermostat (time constant 0.1 ps) to maintain temperature, and Parrinello-Rahman barostat for pressure coupling .
  • Trajectory analysis : Calculate binding free energies (MM-PBSA) and hydrogen bond lifetimes (e.g., VMD) to identify key protease-substrate interactions .

Q. How to resolve contradictions between experimental and computational data on this compound’s stability?

  • Root-cause analysis : Replicate experiments under identical conditions (pH, ionic strength) and compare with simulation parameters (e.g., solvation models) .
  • Error quantification : Use bootstrap resampling or Monte Carlo simulations to assess uncertainty in experimental measurements (e.g., kinetic constants) .

Q. What strategies improve this compound’s resistance to non-specific proteolysis in complex biological matrices?

  • Structural modifications : Introduce D-amino acids or PEGylation at the N-terminus to sterically hinder protease access .
  • Co-solvent screening : Test additives (e.g., glycerol, sucrose) to stabilize the peptide conformation without altering enzymatic activity .

Q. How can this compound elucidate mechanistic details of metalloprotease substrate specificity?

  • Mutagenesis studies : Compare hydrolysis rates of this compound against variants (e.g., FA-Gly-Phe-OH) to identify residue-specific interactions .
  • X-ray crystallography : Co-crystallize the peptide with thermolysin to resolve binding pocket geometry (resolution ≤2.0 Å recommended) .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish between substrate specificity and assay noise.
  • Dose-response modeling : Fit data to Hill-Langmuir equations to calculate KmK_m and VmaxV_{max} with 95% confidence intervals .

Properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFWNISOMLCYSX-FYJFLYSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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